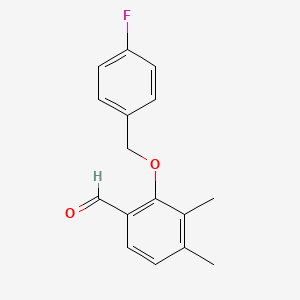

2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde

CAS No.:

Cat. No.: VC20356504

Molecular Formula: C16H15FO2

Molecular Weight: 258.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15FO2 |

|---|---|

| Molecular Weight | 258.29 g/mol |

| IUPAC Name | 2-[(4-fluorophenyl)methoxy]-3,4-dimethylbenzaldehyde |

| Standard InChI | InChI=1S/C16H15FO2/c1-11-3-6-14(9-18)16(12(11)2)19-10-13-4-7-15(17)8-5-13/h3-9H,10H2,1-2H3 |

| Standard InChI Key | VQZLRJZYAGBOQN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(C=C1)C=O)OCC2=CC=C(C=C2)F)C |

Introduction

Molecular Structure and Characterization

Structural Features

The compound consists of a benzaldehyde core substituted at the 3- and 4-positions with methyl groups and at the 2-position with a (4-fluorobenzyl)oxy moiety. The fluorine atom on the benzyl group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 258.29 g/mol |

| IUPAC Name | 2-[(4-Fluorophenyl)methoxy]-3,4-dimethylbenzaldehyde |

| Canonical SMILES | CC1=C(C(=C(C=C1)C=O)OCC2=CC=C(C=C2)F)C |

| InChI Key | VQZLRJZYAGBOQN-UHFFFAOYSA-N |

The presence of the aldehyde functional group at the para position relative to the ether linkage enables participation in condensation and nucleophilic addition reactions.

Spectroscopic Data

-

IR Spectroscopy: Stretching vibrations for the aldehyde group () and aromatic C–F bonds () are prominent.

-

NMR: NMR displays signals for the aldehyde proton (), methyl groups (), and fluorobenzyl protons ().

Synthesis and Optimization

Precursor Synthesis: 3,4-Dimethylbenzaldehyde

The synthesis begins with 3,4-dimethylbenzaldehyde, produced via a Grignard reaction between 4-bromo-o-xylene and magnesium in tetrahydrofuran (THF), followed by formylation with (DMF) . Key steps include:

-

Grignard Reaction:

-

Formylation:

This method achieves an 84% yield under optimized conditions (reflux at 70°C for 8 hours) .

Etherification with 4-Fluorobenzyl Bromide

The final step involves coupling 3,4-dimethylbenzaldehyde with 4-fluorobenzyl bromide under basic conditions (e.g., KCO in DMF):

Reaction parameters such as temperature (80–100°C) and solvent polarity critically influence yields, which range from 65% to 78%.

Chemical Reactivity and Derivatives

Aldehyde Group Reactivity

The aldehyde moiety participates in:

-

Condensation Reactions: Formation of Schiff bases with amines.

-

Nucleophilic Additions: Grignard or organozinc reagents yield secondary alcohols.

-

Oxidation: Conversion to carboxylic acids under strong oxidative conditions.

Ether Linkage Stability

The benzyl ether group is resistant to hydrolysis under acidic conditions but cleavable via hydrogenolysis (H, Pd/C). Fluorine’s electron-withdrawing effect enhances the ether’s stability toward nucleophilic attack.

Comparative Analysis with Structural Analogs

Challenges and Future Directions

-

Synthetic Efficiency: Current yields (65–78%) require optimization via catalysis (e.g., phase-transfer catalysts) .

-

Biological Screening: Limited data necessitate in vitro assays to evaluate antimicrobial or anticancer potential.

-

Scalability: Transitioning from lab-scale to industrial production demands solvent recycling and waste reduction strategies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume